molecular formula C18H13NO4 B14414120 7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol CAS No. 106624-77-5

7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol

Cat. No.: B14414120
CAS No.: 106624-77-5
M. Wt: 307.3 g/mol
InChI Key: HXVOYNIFZXGULL-SJLPKXTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol is a derivative of 7-nitrobenz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest in scientific research due to its unique chemical properties and potential biological activities. It is characterized by the presence of a nitro group at the 7th position and a dihydrodiol group at the 3,4 positions of the benz(a)anthracene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitrobenz(a)anthracene-trans-3,4-dihydrodiol typically involves the nitration of benz(a)anthracene followed by dihydroxylation. The nitration process introduces a nitro group at the 7th position of benz(a)anthracene. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

The dihydroxylation step involves the addition of hydroxyl groups to the 3,4 positions of the nitrated benz(a)anthracene. This can be accomplished using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .

Industrial Production Methods

There is no evidence that this compound has been produced in commercial quantities . Its production is primarily limited to research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions

7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur at positions other than the nitro and dihydrodiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benz(a)anthracene derivatives.

Scientific Research Applications

7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol has several scientific research applications:

Mechanism of Action

The biological effects of 7-nitrobenz(a)anthracene-trans-3,4-dihydrodiol are primarily due to its metabolic activation. The compound undergoes enzymatic conversion to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The key molecular targets include cellular DNA and various enzymes involved in detoxification pathways.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound without the nitro and dihydrodiol groups.

    7-Nitrobenz(a)anthracene: Lacks the dihydrodiol group.

    Benz(a)anthracene-trans-3,4-dihydrodiol: Lacks the nitro group.

Uniqueness

7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol is unique due to the presence of both the nitro and dihydrodiol groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its analogs .

Properties

CAS No.

106624-77-5

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

(3R,4R)-7-nitro-3,4-dihydrobenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C18H13NO4/c20-16-8-7-12-14(18(16)21)6-5-13-15(12)9-10-3-1-2-4-11(10)17(13)19(22)23/h1-9,16,18,20-21H/t16-,18-/m1/s1

InChI Key

HXVOYNIFZXGULL-SJLPKXTDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])[C@H]([C@@H](C=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])C(C(C=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.